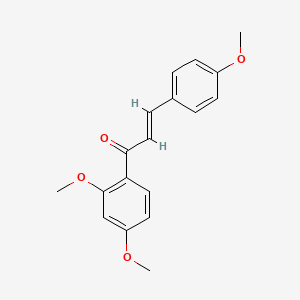

Metochalcone

Vue d'ensemble

Description

La métochalcone est un dérivé de chalcone synthétique, reconnu pour ses propriétés thérapeutiques. Il est principalement utilisé comme agent cholérétique, ce qui signifie qu’il stimule la production et le flux de bile par le foie . Ce composé appartient à la classe plus large des chalcones, qui se caractérisent par leur structure 1,3-diphényl-2-propén-1-one .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La métochalcone peut être synthétisée par diverses méthodes, la condensation de Claisen-Schmidt étant la plus courante. Cette réaction implique la condensation d’un aldéhyde aromatique avec une cétone aromatique en présence d’une base telle que l’hydroxyde de sodium . La réaction se déroule généralement sous reflux dans l’éthanol ou le méthanol comme solvant.

Méthodes de production industrielle : Dans un contexte industriel, la synthèse de la métochalcone peut être optimisée en utilisant des méthodes sans solvant. Par exemple, le bisulfate de magnésium (Mg(HSO4)2) peut être utilisé comme catalyseur dans un processus mécanochimique, ce qui élimine le besoin de solvants dangereux et s’aligne sur les principes de la chimie verte .

Analyse Des Réactions Chimiques

Types de réactions : La métochalcone subit diverses réactions chimiques, notamment :

Oxydation : La métochalcone peut être oxydée pour former des époxydes correspondants ou d’autres dérivés oxydés.

Réduction : Elle peut être réduite pour former des dihydrochalcones.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les noyaux aromatiques.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Hydrogénation catalytique à l’aide de palladium sur charbon ou de borohydrure de sodium.

Substitution : Halogénation à l’aide de brome ou chloration à l’aide de gaz chlore.

Principaux produits :

Oxydation : Époxydes ou dérivés hydroxylés.

Réduction : Dihydrochalcones.

Substitution : Chalcones halogénées.

4. Applications de la recherche scientifique

La métochalcone a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted metochalcone's potential as an anticancer agent. Research indicates that this compound inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines, particularly breast cancer (BT549) and lung cancer (A549) cells. The compound operates through several mechanisms:

- Induction of Senescence-Associated Secretory Phenotype (SASP) : this compound has been shown to induce SASP by inhibiting the JAK2/STAT3 signaling pathway. This results in increased expression of senescence markers such as P16, P21, and P53, which are crucial for tumor suppression .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor weight and volume in xenograft models without causing notable side effects, indicating its safety profile .

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induces SASP via JAK2/STAT3 inhibition | Reduced cell proliferation and migration |

| Lung Cancer | Cell cycle arrest | Decreased tumor growth in vivo |

Historical Medical Use

This compound was historically marketed as a choleretic drug, used to enhance bile flow and support liver function. Its clinical applications have included:

- Gastrointestinal Disorders : this compound has been utilized for its gastroprotective effects, particularly in patients suffering from gastrointestinal ailments. Its ability to modulate digestive processes has made it a valuable component in treating conditions like dyspepsia .

- Anti-Ulcer Activity : Similar to other chalcones, this compound has demonstrated protective effects against gastric ulcers, contributing to its classification as a therapeutic agent in gastrointestinal medicine .

Broader Pharmacological Profiles

Beyond its anticancer properties, this compound exhibits a range of pharmacological activities:

- Antioxidant Effects : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Potential in Other Therapeutic Areas : Research indicates potential applications in treating infectious diseases, obesity, and inflammatory conditions due to the broad biological activity associated with chalcones .

Mécanisme D'action

La métochalcone exerce ses effets par le biais de diverses cibles moléculaires et voies :

Action cholérétique : Elle stimule la production de bile en agissant sur les cellules hépatiques.

Activité anticancéreuse : La métochalcone inhibe la voie de signalisation JAK2/STAT3, ce qui conduit à une réduction de la prolifération cellulaire, de la migration et de la croissance tumorale.

Comparaison Avec Des Composés Similaires

La métochalcone peut être comparée à d’autres dérivés de chalcone tels que :

Sofalcone : Un agent anti-ulcéreux qui augmente les niveaux de prostaglandines mucosales.

Méthylchalcone d’Hespéridine : Reconnu pour ses effets protecteurs vasculaires.

Isoliquiritigénine : Présente des propriétés anticancéreuses similaires à celles de la métochalcone.

Unicité : La combinaison unique de propriétés cholérétiques et anticancéreuses de la métochalcone la distingue des autres chalcones. Sa capacité à moduler la voie JAK2/STAT3 est particulièrement remarquable dans la recherche sur le cancer .

Activité Biologique

Metochalcone, also known as 2',4',4-trihydroxychalcone (TEC), is a chalcone derivative with significant biological activities, particularly in cancer research. This article provides an overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a synthetic analog derived from natural chalcones, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Recent studies have highlighted this compound's specific effects on various cancer cell lines, particularly breast and lung cancers.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits potent anticancer properties through the inhibition of cell proliferation in several cancer types. A study demonstrated that this compound significantly reduced the proliferation of breast cancer (BT549) and lung cancer (A549) cells in a concentration-dependent manner. The compound induced cell cycle arrest at the S-phase and inhibited migration in vitro, leading to reduced tumor growth in vivo .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BT549 | 10 | Inhibition of proliferation |

| A549 | 15 | Induction of cell cycle arrest |

The molecular mechanisms underlying this compound's anticancer effects involve modulation of key signaling pathways. Notably, it has been shown to repress the JAK2/STAT3 signaling axis, which is crucial for tumor growth and survival. By inhibiting this pathway, this compound promotes the senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 .

Transcriptomic Analysis

Transcriptomic studies have revealed that this compound alters gene expression profiles associated with cell cycle regulation and apoptosis. Specifically, it upregulates tumor suppressor genes like P53 while downregulating oncogenes involved in cell survival pathways. This dual action contributes to its effectiveness in inducing senescence in cancer cells .

Case Studies

- Breast Cancer Study : In vitro experiments using BT549 cells showed that treatment with this compound led to significant increases in β-galactosidase activity, a marker for cellular senescence. Additionally, the expression levels of SASP markers such as P16 and P21 were elevated post-treatment .

- Lung Cancer Study : A549 cells treated with this compound exhibited reduced phosphorylation of JAK2/STAT3 proteins, correlating with decreased cell viability and increased apoptosis rates .

Pharmacological Profile

Beyond its antitumor effects, this compound has been noted for its potential applications in treating other conditions:

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKUYCEWDPRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046152 | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-30-6 | |

| Record name | Metochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.